molecular formula C8H4INO3 B12967004 6-Iodobenzo[d]oxazole-2-carboxylic acid

6-Iodobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B12967004
M. Wt: 289.03 g/mol
InChI Key: FZSMIEDJJPEYQV-UHFFFAOYSA-N
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Description

6-Iodobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound featuring a benzooxazole core substituted with an iodine atom at the 6-position and a carboxylic acid group at the 2-position. This structure combines the electronic effects of the oxazole ring with the steric and electronic contributions of iodine, making it valuable in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H4INO3

Molecular Weight

289.03 g/mol

IUPAC Name

6-iodo-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C8H4INO3/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12)

InChI Key

FZSMIEDJJPEYQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)OC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodobenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another approach involves the use of manganese dioxide as a heterogeneous reagent for the oxidative aromatization of oxazolines to oxazoles .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include the use of continuous flow reactors for efficient and scalable production, as well as the employment of environmentally friendly catalysts and reagents to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 6-Iodobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxazole or benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 6-Iodobenzo[d]oxazole-2-carboxylic acid involves its interaction with various molecular targets. The oxazole ring allows the compound to bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . This binding can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, ring systems, and functional groups:

Compound Name Substituent(s) Ring System Molecular Weight (g/mol) Key Functional Groups
6-Iodobenzo[d]oxazole-2-carboxylic acid Iodine (6-position) Benzooxazole Not available Carboxylic acid, oxazole
5-Methoxybenzo[d]oxazole-2-carboxylic acid Methoxy (5-position) Benzooxazole Not available Carboxylic acid, oxazole
6-Chlorobenzo[d]thiazole-2-carboxylic acid Chlorine (6-position) Benzothiazole 213.64 Carboxylic acid, thiazole
4-(4-Bromo-phenyl)-oxazole-2-carboxylic acid ethyl ester Bromophenyl (4-position), ethyl ester Oxazole 296.12 Ester, oxazole
2-Iodobenzoic acid Iodine (2-position) Benzene Not available Carboxylic acid

Physical and Chemical Properties

  • Electron-Withdrawing Effects : The iodine atom in this compound may enhance electrophilic substitution reactivity compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) substituents .
  • Solubility : The carboxylic acid group improves water solubility, similar to 2-iodobenzoic acid .
  • Stability : Iodinated aromatic compounds are generally stable under standard storage conditions but may require protection from light to prevent dehalogenation .

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